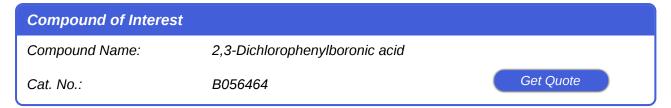




# An In-depth Technical Guide to 2,3-Dichlorophenylboronic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dichlorophenylboronic acid**, a versatile reagent in organic synthesis and a compound of interest in biochemical research. This document details its physicochemical properties, provides exemplary experimental protocols for its application, and illustrates relevant biochemical pathways.

# Core Properties of 2,3-Dichlorophenylboronic Acid

**2,3-Dichlorophenylboronic acid** is an organoboron compound that is a derivative of phenylboronic acid. It is a white to off-white solid at room temperature and is utilized in a variety of chemical transformations.[1]

### **Physicochemical and Safety Data**

The key quantitative data for **2,3-Dichlorophenylboronic acid** are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	References
Molecular Weight	190.82 g/mol	[1][2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BCl <sub>2</sub> O <sub>2</sub>	[1][2][3][5]
CAS Number	151169-74-3	[2][3][4]
Appearance	White to off-white solid	[1]
Purity (HPLC)	≥99.0%	[1]
InChI Key	TYIKXPOMOYDGCS- UHFFFAOYSA-N	[6]
SMILES	OB(O)c1cccc(Cl)c1Cl	[4]
Storage	Store at -20°C for long-term stability.	[1]

#### Safety Information:

Hazard Statement	Precautionary Statement
H315: Causes skin irritation.	P261, P264, P271, P280, P302+P352, P305+P351+P338
H319: Causes serious eye irritation.	
H335: May cause respiratory irritation.	

## **Key Applications and Experimental Protocols**

**2,3-Dichlorophenylboronic acid** is a valuable reagent in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. It also exhibits interesting biological activity as a phosphatase inhibitor.

# **Suzuki-Miyaura Cross-Coupling Reactions**

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and arylboronic acids are key substrates in this transformation. This reaction is widely used in



the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.

This protocol describes a general procedure for the coupling of **2,3-Dichlorophenylboronic acid** with an aryl bromide.

#### Materials:

- 2,3-Dichlorophenylboronic acid
- Aryl bromide (e.g., 4-bromoanisole)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane
- Water, deionized
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

#### Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add 2,3-Dichlorophenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
- Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of 1,4-dioxane under an inert atmosphere.
- Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.
- Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL) to the reaction mixture.
- Reaction Conditions: The reaction mixture is heated to 80-100°C under an inert atmosphere and stirred vigorously for 4-12 hours. The progress of the reaction should be monitored by



thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.



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Figure 1: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

### **Inhibition of SHP2 Phosphatase**

**2,3-Dichlorophenylboronic acid** has been identified as an inhibitor of the SHP2 protein kinase. SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, differentiation, and survival.[7][8] Inhibition of SHP2 can lead to the induction of apoptosis (programmed cell death), making it a target of interest in cancer research.[9][10]

This protocol outlines a general method for assessing the inhibitory activity of **2,3-Dichlorophenylboronic acid** against SHP2 in a laboratory setting.



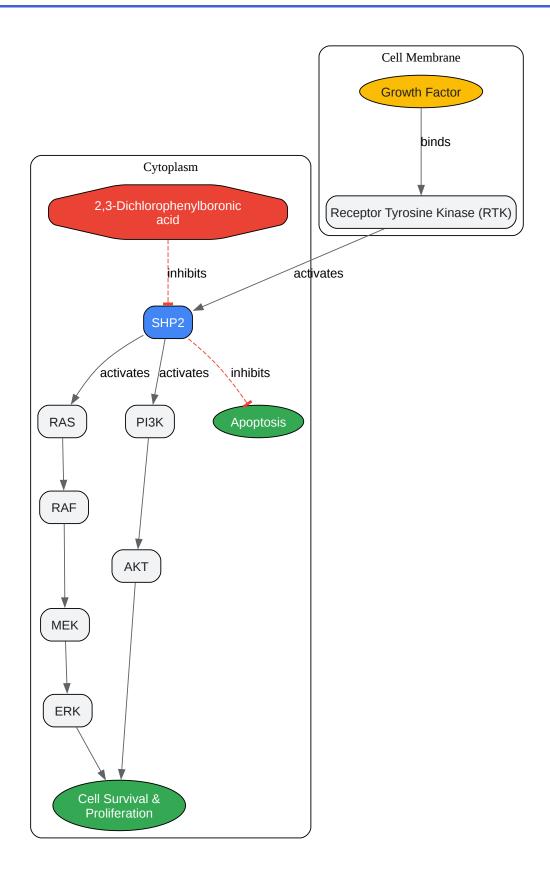
#### Materials:

- Recombinant human SHP2 enzyme
- Phosphopeptide substrate (e.g., p-nitrophenyl phosphate pNPP)
- 2,3-Dichlorophenylboronic acid
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
- 96-well microplate
- Microplate reader

#### Procedure:

- Compound Preparation: Prepare a stock solution of 2,3-Dichlorophenylboronic acid in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to test a range of concentrations.
- Reaction Mixture: In a 96-well microplate, add the SHP2 enzyme to the assay buffer.
- Inhibitor Incubation: Add the diluted **2,3-Dichlorophenylboronic acid** solutions to the wells containing the enzyme. Include a control group with the solvent only (no inhibitor). Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
- Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm using a
  microplate reader. Take readings at regular intervals (e.g., every 60 seconds) for 15-30
  minutes. The rate of p-nitrophenol production is proportional to the enzyme activity.
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor.
   Determine the IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.





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Figure 2: Simplified SHP2 signaling pathway and the role of its inhibition.



### Conclusion

**2,3-Dichlorophenylboronic acid** is a chemical compound with significant utility for professionals in research and drug development. Its role as a reactant in the versatile Suzuki-Miyaura coupling allows for the synthesis of a wide array of complex molecules. Furthermore, its inhibitory action on the SHP2 phosphatase highlights its potential as a tool for investigating cellular signaling pathways and as a starting point for the development of novel therapeutic agents. The data and protocols provided in this guide are intended to facilitate the effective and safe use of this compound in a research setting.

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 To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dichlorophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056464#2-3-dichlorophenylboronic-acid-molecular-weight]

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